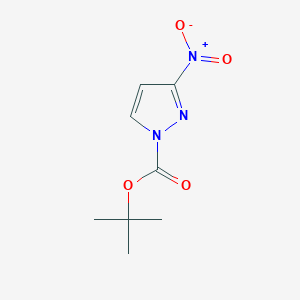
(6-Bromo-2-chloropyridin-3-yl)methanol
Overview
Description
“(6-Bromo-2-chloropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1227599-35-0 . It has a molecular weight of 222.47 . The IUPAC name for this compound is (6-bromo-2-chloro-3-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(6-Bromo-2-chloropyridin-3-yl)methanol” is 1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and hydroxyl groups.Physical And Chemical Properties Analysis
“(6-Bromo-2-chloropyridin-3-yl)methanol” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
(6-Bromo-2-chloropyridin-3-yl)methanol: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound’s structural specificity aids in the development of targeted therapies and diagnostic tests.
Organic Synthesis
In organic synthesis, (6-Bromo-2-chloropyridin-3-yl)methanol serves as a versatile building block. It’s particularly valuable in constructing complex molecules due to its reactive halogen groups, which can undergo further chemical transformations . This makes it a key ingredient in synthesizing various organic compounds, including medicinal molecules and polymers.
Material Science
This compound finds applications in material science, where it’s used in the synthesis of new materials. Its molecular structure can be incorporated into polymers or other advanced materials to impart specific properties, such as increased durability or chemical resistance .
Chemical Research
In chemical research, (6-Bromo-2-chloropyridin-3-yl)methanol is often used for method development and validation. Researchers rely on it to establish new synthetic pathways and to understand reaction mechanisms . Its presence in a reaction can influence the course of chemical transformations, leading to the discovery of new reactions.
Biochemistry
The compound’s role in biochemistry is linked to its potential as a substrate or inhibitor in enzymatic reactions. It can be used to study enzyme kinetics and to probe the biochemical pathways within cells . Its interactions with biological molecules can shed light on the fundamental processes of life.
Analytical Chemistry
Analytical chemists use (6-Bromo-2-chloropyridin-3-yl)methanol to develop and refine analytical techniques. It’s particularly useful in chromatography and mass spectrometry, where it can serve as a standard for calibration and quantification purposes .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIWEUPYUVFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743780 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-chloropyridin-3-yl)methanol | |
CAS RN |
1227599-35-0 | |
| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

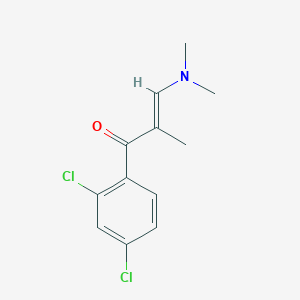
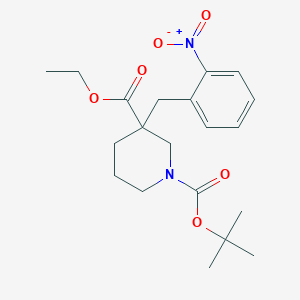
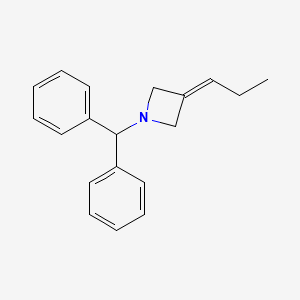
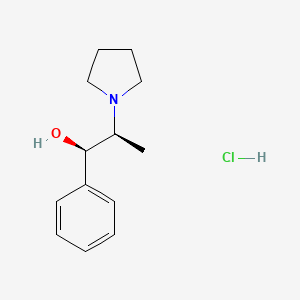
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)
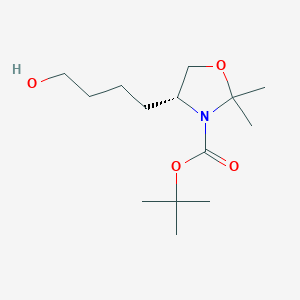
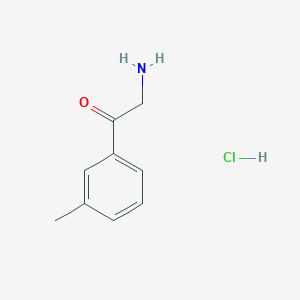
![Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1511049.png)

![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)
![10-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1511058.png)
